![molecular formula C14H16O3 B2784912 (1'S,4R)-2,2-Dimethylspiro[3H-chromene-4,2'-cyclopropane]-1'-carboxylic acid CAS No. 1807916-73-9](/img/structure/B2784912.png)

(1'S,4R)-2,2-Dimethylspiro[3H-chromene-4,2'-cyclopropane]-1'-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

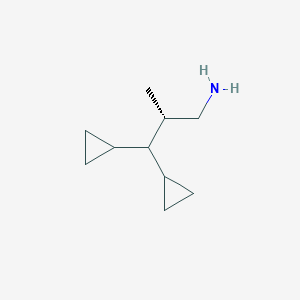

“(1’S,4R)-2,2-Dimethylspiro[3H-chromene-4,2’-cyclopropane]-1’-carboxylic acid” is a derivative of 4H-chromene . Chromenes are a class of compounds with a fused benzene and pyran ring . They have been found to have various potential biological activities, including anti-inflammatory, anti-cancerous, anti-proliferative, anti-rheumatic, anti-allergic, apoptosis-inducing, antibacterial, and anti-tubercular activities .

Synthesis Analysis

The synthesis of 4H-chromene derivatives has been achieved under microwave irradiation in a one-pot reaction . Another method involves an enantioselective decarboxylative alkylation of β-keto acids, followed by sequential cyclization and dehydration .Molecular Structure Analysis

The molecular structure of 4H-chromene derivatives, including “(1’S,4R)-2,2-Dimethylspiro[3H-chromene-4,2’-cyclopropane]-1’-carboxylic acid”, is characterized by a fused benzene and pyran ring . The specific arrangement of atoms and groups in this compound would need to be determined through further analysis.Chemical Reactions Analysis

The chemical reactions involving 4H-chromene derivatives have been studied mainly in the context of their anti-inflammatory activities . These compounds have been found to inhibit the production of tumor necrosis factor-α-induced nitric oxide (NO) more powerfully than quercetin .Applications De Recherche Scientifique

Synthesis and Characterization of Related Compounds

Research into compounds with cyclopropane and chromene elements often focuses on their synthesis and potential as intermediates in producing more complex molecules. For instance, Kayukova et al. (1998) explored the synthesis of heterocyclic compounds using dimethyl-dioxospiro derivatives, revealing their utility in forming various heterocycles (Kayukova et al., 1998). Similarly, the study by Jeffrey et al. (2014) on prenylated benzoic acid derivatives from Piper kelleyi includes the isolation of chromane natural products, illustrating the role of these compounds in natural product chemistry and potential bioactivity (Jeffrey et al., 2014).

Biological Activity and Applications

The exploration of cyclopropane and chromene derivatives extends into biological applications, including the discovery of new bioactive molecules. For example, the synthesis of thiourea derivatives and related fused ring compounds using cyclopropanecarboxylic acid derivatives by Tian et al. (2009) showcases the potential of these compounds in developing new herbicides and fungicides (Tian et al., 2009).

Photochromic and Electrochemical Properties

The incorporation of cyclopropane and chromene structures into spiropyrans and other photoactive compounds has been a subject of interest for developing materials with unique photochromic and electrochemical properties. Ozhogin et al. (2018) synthesized spiropyrans of the 1,3-benzoxazin-4-one series, which demonstrate photochromic activity, highlighting the relevance of these structural motifs in materials science (Ozhogin et al., 2018).

Orientations Futures

The future directions for research on “(1’S,4R)-2,2-Dimethylspiro[3H-chromene-4,2’-cyclopropane]-1’-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of new synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .

Propriétés

IUPAC Name |

(1'S,4R)-2,2-dimethylspiro[3H-chromene-4,2'-cyclopropane]-1'-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-13(2)8-14(7-10(14)12(15)16)9-5-3-4-6-11(9)17-13/h3-6,10H,7-8H2,1-2H3,(H,15,16)/t10-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROGRYXOGULBTH-YGRLFVJLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(CC2C(=O)O)C3=CC=CC=C3O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@]2(C[C@@H]2C(=O)O)C3=CC=CC=C3O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide](/img/structure/B2784832.png)

![6-(2-naphthyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2784833.png)

![3-chloro-4-fluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2784838.png)

![(4-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2784839.png)

![Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid](/img/structure/B2784841.png)

![7-[(2-furylmethyl)amino]-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2784847.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2784849.png)

![N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2784851.png)